molecular formula C₂₃H₂₉FO₆ B1146897 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one CAS No. 3800-34-8

9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one

Cat. No. B1146897
CAS RN: 3800-34-8
M. Wt: 420.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one, also known as flumethasone, is a synthetic glucocorticoid steroid that is used in scientific research. It is a potent anti-inflammatory and immunosuppressive agent that has been widely studied for its biochemical and physiological effects.

Mechanism Of Action

Flumethasone binds to the glucocorticoid receptor, which is a transcription factor that regulates gene expression. This binding leads to the activation or repression of specific genes, resulting in the biochemical and physiological effects of 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one. Flumethasone also inhibits the production of inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.

Biochemical And Physiological Effects

Flumethasone has a wide range of biochemical and physiological effects. It is a potent anti-inflammatory and immunosuppressive agent that is used to treat inflammatory and autoimmune diseases. Flumethasone also has metabolic effects, such as the regulation of glucose and lipid metabolism. It has been shown to increase the expression of genes involved in gluconeogenesis and lipolysis, while decreasing the expression of genes involved in glycogen synthesis and lipogenesis.

Advantages And Limitations For Lab Experiments

One advantage of using 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one in lab experiments is its potency and specificity. Flumethasone has a high affinity for the glucocorticoid receptor, making it a useful tool for studying the effects of glucocorticoids on biological processes. However, 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one also has limitations, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for the study of 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one. One area of interest is the role of glucocorticoids in aging and age-related diseases. Flumethasone has been shown to have anti-aging effects in animal models, and further research is needed to explore its potential as an anti-aging therapy. Another area of interest is the development of new glucocorticoid receptor agonists and antagonists that could have improved efficacy and safety profiles compared to existing drugs. Finally, the use of 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one in combination with other drugs or therapies could lead to new treatments for a variety of diseases.

Synthesis Methods

Flumethasone is synthesized from pregnenolone, a natural steroid hormone. The synthesis involves several steps, including oxidation, reduction, and esterification. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Flumethasone is commonly used in scientific research to study the effects of glucocorticoid steroids on various biological processes. It has been used to investigate the role of glucocorticoids in inflammation, immune response, and stress. Flumethasone has also been used to study the effects of glucocorticoids on gene expression and protein synthesis.

properties

InChI

InChI=1S/C23H29FO6/c1-19-7-5-15(25)11-14(19)3-4-17-16-6-8-21(20(16,2)12-18(26)22(17,19)24)23(30-13-29-21)27-9-10-28-23/h5,7,11,16-18,26H,3-4,6,8-10,12-13H2,1-2H3/t16-,17-,18-,19-,20-,21?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWNYDJEUDOXSL-JCGVZPIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC24C5(OCCO5)OCO4)CCC6=CC(=O)C=CC63C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CCC24C5(OCCO5)OCO4)CCC6=CC(=O)C=C[C@@]63C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747801
Record name (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',2''-[1,3]dioxolan]-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one

CAS RN

3800-34-8
Record name (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',2''-[1,3]dioxolan]-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.